2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride
Overview
Description
2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethylamino group, a methoxyphenoxy group, and a phenylacetamide group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with N-phenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group can yield aldehydes or carboxylic acids, while nucleophilic substitution of the methoxy group can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy group can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-hydroxyethylamino)methyl]-4,6-dinitrophenol
- 2,4-dichloro-6-[(2-hydroxyethylamino)methyl]phenol
- 2,4-dibromo-6-[(2-hydroxyethylamino)methyl]phenol
Uniqueness
Compared to these similar compounds, 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-23-17-11-14(12-19-9-10-21)7-8-16(17)24-13-18(22)20-15-5-3-2-4-6-15;/h2-8,11,19,21H,9-10,12-13H2,1H3,(H,20,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRRHLGFAVCLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCO)OCC(=O)NC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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